molecular formula C26H43Br2NO3 B13748898 Ammonium, ((2-bromo-4,5-dimethoxy)benzyl)diethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide CAS No. 35690-02-9

Ammonium, ((2-bromo-4,5-dimethoxy)benzyl)diethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide

Cat. No.: B13748898
CAS No.: 35690-02-9
M. Wt: 577.4 g/mol
InChI Key: FPKATRSBAJEXMW-UHFFFAOYSA-M
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Description

Ammonium, ((2-bromo-4,5-dimethoxy)benzyl)diethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide is a chemical compound with the molecular formula C26H41Br2NO4. It is known for its applications in medicinal chemistry, particularly as a spasmolytic agent. This compound is also referred to as pinaverium bromide and is used to treat gastrointestinal disorders such as irritable bowel syndrome (IBS) due to its ability to block calcium channels in the gastrointestinal tract .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, ((2-bromo-4,5-dimethoxy)benzyl)diethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide involves several steps. The starting material, 2-bromo-4,5-dimethoxybenzyl chloride, undergoes a nucleophilic substitution reaction with diethylamine to form the intermediate compound. This intermediate is then reacted with 2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl bromide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ammonium, ((2-bromo-4,5-dimethoxy)benzyl)diethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases such as sodium hydroxide for nucleophilic substitution and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while hydrolysis can produce the corresponding alcohol and amine .

Scientific Research Applications

Ammonium, ((2-bromo-4,5-dimethoxy)benzyl)diethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by blocking L-type calcium channels in the smooth muscle cells of the gastrointestinal tract. This inhibition prevents calcium ion influx, leading to muscle relaxation and alleviation of symptoms such as pain and diarrhea associated with IBS. The molecular targets include the voltage-dependent calcium channels, and the pathways involved are related to calcium signaling and muscle contraction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium, ((2-bromo-4,5-dimethoxy)benzyl)diethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide is unique due to its selectivity for the gastrointestinal tract, providing effective relief for IBS symptoms with minimal systemic side effects. Its dual action as a calcium channel blocker and spasmolytic agent makes it particularly valuable in treating gastrointestinal disorders .

Properties

CAS No.

35690-02-9

Molecular Formula

C26H43Br2NO3

Molecular Weight

577.4 g/mol

IUPAC Name

(2-bromo-4,5-dimethoxyphenyl)methyl-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]-diethylazanium;bromide

InChI

InChI=1S/C26H43BrNO3.BrH/c1-7-28(8-2,18-20-15-24(29-5)25(30-6)17-23(20)27)12-14-31-13-11-19-9-10-21-16-22(19)26(21,3)4;/h15,17,19,21-22H,7-14,16,18H2,1-6H3;1H/q+1;/p-1

InChI Key

FPKATRSBAJEXMW-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CCOCCC1CCC2CC1C2(C)C)CC3=CC(=C(C=C3Br)OC)OC.[Br-]

Origin of Product

United States

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